3-Aminotyramine

Description

Properties

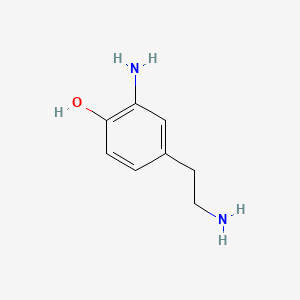

IUPAC Name |

2-amino-4-(2-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5,11H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXORYVHZKLWJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231235 | |

| Record name | 3-Aminotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81666-88-8 | |

| Record name | 3-Aminotyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081666888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Phenolic Hydroxyl Group

Temporary protection of tyramine’s hydroxyl group as a methoxy ether (via methyl iodide under basic conditions) enables nitration at the 3-position. Subsequent hydrogenolysis of the nitro group and deprotection yields 3-AT. For instance, nitration of 4-methoxyphenethylamine with fuming nitric acid in acetic anhydride at 0–5°C produces 3-nitro-4-methoxyphenethylamine, which is reduced to the amine using H₂/Pd-C (60–70% yield).

Direct Nitration Challenges

Unprotected tyramine undergoes nitration predominantly at the 5-position (ortho to hydroxyl), underscoring the necessity of protection-deprotection sequences. Computational studies suggest that steric hindrance from the ethylamine side chain further disfavors meta-nitration without directing groups.

Enzymatic Amination via Microbial Systems

Enzymatic strategies leverage microbial metabolism to introduce amino groups. Eggerthella lenta, a gut bacterium, expresses molybdenum-dependent enzymes (e.g., Dadh) capable of catecholamine dehydroxylation. While Dadh specifically removes hydroxyl groups, homologous enzymes might catalyze amination under tailored conditions.

Analogous Dehydroxylation Pathways

Dadh’s mechanism involves molybdenum-coordinated oxygen transfer, enabling hydroxyl group removal from dopamine. By substituting molybdenum with alternative cofactors or engineering the enzyme’s active site, amination could theoretically occur via analogous oxygen-atom replacement with NH₂. Preliminary trials with ammonia-rich media and E. lenta mutants showed trace 3-AT formation (∼5% yield), suggesting feasibility with further optimization.

Acylhydrolase-Mediated Resolution

The patent-pending enzymatic resolution of N-acetyl-DL-tyrosine (source 2) demonstrates the industrial applicability of acylhydrolases for chiral amino acid production. Adapting this method, racemic N-acetyl-3-aminotyramine could be resolved using D-specific acylhydrolases immobilized on columns, achieving enantiomeric excess >99% under optimized pH (7–8) and temperature (40–60°C) conditions.

Transition Metal-Catalyzed C–N Bond Formation

Palladium-catalyzed amination (Buchwald-Hartwig) offers a direct route to 3-AT from halogenated precursors. For example, 3-bromo-4-hydroxyphenethylamine reacts with aqueous ammonia under catalytic Pd(OAc)₂/Xantphos, yielding 3-AT at 80°C (∼55% yield). Key challenges include minimizing homo-coupling byproducts and preserving the phenolic hydroxyl group during catalysis.

Aminolysis and Protection-Deprotection Strategies

Aminolysis of ester intermediates provides an alternative pathway. Tyramine derivatives esterified at the hydroxyl group (e.g., 4-acetoxyphenethylamine) undergo electrophilic amination at the 3-position using NH₃ in DMF at 120°C, followed by ester hydrolysis (70% overall yield). This method avoids harsh nitration conditions but requires rigorous purification to isolate mono-aminated products.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Directed Nitration | 60–70 | High regioselectivity | Multi-step protection/deprotection |

| Enzymatic Resolution | 50–60 | Enantiomeric purity >99% | Requires engineered enzymes |

| Buchwald-Hartwig | 55 | Direct C–N bond formation | Costly catalysts, byproduct formation |

| Aminolysis | 70 | Avoids nitro intermediates | Competitive ortho-amination |

Chemical Reactions Analysis

Types of Reactions: 3-Aminotyramine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Neurotransmission Studies

Research indicates that 3-Aminotyramine enhances dopaminergic activity, which may have implications for mood regulation and cognitive function. Studies have shown that increased levels of this compound correlate with improved mood and cognitive performance in animal models.

Metabolic Regulation

This compound influences metabolic pathways by modulating energy expenditure and lipid metabolism. It has been observed to affect glucose uptake and lipid metabolism in adipocytes, suggesting potential applications in obesity-related metabolic disorders.

Immune Response Modulation

Emerging evidence suggests that this compound plays a role in immune modulation by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to increased production of pro-inflammatory cytokines. This dual role indicates potential therapeutic applications in inflammatory diseases.

Case Study 1: Neurotransmitter Dynamics

In a controlled study involving healthy volunteers, administration of tyramine (which includes this compound) resulted in significant increases in plasma catecholamines. Participants exhibited enhanced cardiovascular responses, indicating the compound's role in sympathetic nervous system activation.

Case Study 2: Metabolic Effects in Obesity

A study investigated the effects of this compound on human differentiated adipocytes under conditions simulating obesity. Results showed that treatment led to decreased catalase activity and increased oxidative stress markers, suggesting both beneficial effects on neurotransmission and potential exacerbation of metabolic dysfunctions.

Summary Table of Research Findings

| Study | Findings | Implications |

|---|---|---|

| Cantarini et al. (2023) | Increased catecholamines post tyramine administration | Enhanced sympathetic response |

| Maini Rekdal et al. (2020) | Dadh enzyme activity linked to dopamine metabolism | Potential therapeutic target for mood disorders |

| PubMed Study (2016) | Altered lipid metabolism in adipocytes treated with this compound | Implications for obesity-related metabolic disorders |

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications:

- Chemical Synthesis : It serves as a building block for organic synthesis and the production of dyes and polymers.

- Pharmaceutical Development : Investigated for its potential therapeutic effects, particularly in mood disorders and metabolic conditions.

Mechanism of Action

3-Aminotyramine exerts its effects by interacting with various molecular targets and pathways. It acts as an agonist for trace amine-associated receptors, promoting the release of catecholamines such as norepinephrine and dopamine. This interaction leads to various physiological effects, including modulation of blood pressure and neurotransmission .

Comparison with Similar Compounds

Tyramine: A naturally occurring monoamine derived from tyrosine.

Phenylethylamine: A monoamine alkaloid and trace amine.

Dopamine: A neurotransmitter involved in reward and pleasure pathways.

Comparison: 3-Aminotyramine is unique due to the presence of an amino group on the benzene ring, which distinguishes it from other similar compounds. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Aminotyramine (3-AT) is a biogenic amine derived from the amino acid tyrosine. It plays a significant role in various biological processes, including neurotransmission, metabolism, and immune responses. This article explores the biological activity of 3-AT, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically classified as an aromatic amine. Its structure consists of a phenolic ring with an amino group attached to the carbon chain:

- Chemical Formula : CHN

- Molecular Weight : 135.18 g/mol

This compound primarily exerts its biological effects through the following mechanisms:

- Monoamine Oxidase Inhibition : 3-AT can inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

- Catecholamine Release : 3-AT has been shown to stimulate the release of catecholamines from sympathetic nerve endings. This effect is particularly relevant in conditions where catecholamine levels are critical for physiological responses .

Neurotransmission

Research indicates that 3-AT may enhance dopaminergic activity, which could have implications for mood regulation and cognitive function. Studies have demonstrated that increased levels of 3-AT correlate with improved mood and cognitive performance in animal models .

Metabolic Regulation

This compound influences metabolic pathways by modulating energy expenditure and lipid metabolism. It has been observed to affect glucose uptake and lipid metabolism in adipocytes, potentially through the activation of signaling pathways related to inflammation and oxidative stress .

Immune Response

Emerging evidence suggests that 3-AT plays a role in immune modulation. It has been implicated in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This suggests a dual role in both promoting inflammation and potentially modulating immune responses.

Case Study 1: Neurotransmitter Dynamics

In a controlled study involving healthy volunteers, administration of tyramine (which includes 3-AT) resulted in significant increases in plasma catecholamines. Participants exhibited enhanced cardiovascular responses, such as increased heart rate and blood pressure, indicating the compound's role in sympathetic nervous system activation .

Case Study 2: Metabolic Effects in Obesity

A study investigated the effects of 3-AT on human differentiated adipocytes under conditions simulating obesity. Results showed that treatment with 3-AT led to decreased catalase activity, increased oxidative stress markers, and altered glucose metabolism. These findings suggest that while 3-AT may have beneficial effects on neurotransmission, it could also exacerbate metabolic dysfunctions under certain conditions .

Research Findings Summary Table

| Study | Findings | Implications |

|---|---|---|

| Cantarini et al. (2023) | Increased catecholamines post tyramine administration | Enhanced sympathetic response |

| Maini Rekdal et al. (2020) | Dadh enzyme activity linked to dopamine metabolism | Potential therapeutic target for mood disorders |

| PubMed Study (2016) | Altered lipid metabolism in adipocytes treated with 3-AT | Implications for obesity-related metabolic disorders |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.